molecular formula C10H15NO5 B107550 N-Boc-4-oxo-L-proline CAS No. 84348-37-8

N-Boc-4-oxo-L-proline

Cat. No. B107550
CAS RN: 84348-37-8
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-ZETCQYMHSA-N
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Description

N-Boc-4-oxo-L-proline is a derivative of the amino acid proline, which is unique among the twenty standard amino acids due to its cyclized structure, where the amino group forms a secondary amine. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality .

Synthesis Analysis

The synthesis of N-Boc-4-oxo-L-proline derivatives has been explored in various studies. A practical synthesis approach for N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described, where the key steps involve the reaction with Me3SiCF3 and the conversion of the carbonyl group into a difluoromethylene group . Additionally, the synthesis of α-substituted N-Boc-protected prolines through cross-metathesis of N-Boc-allylproline with various terminal alkenes has been achieved, demonstrating the versatility of N-Boc-4-oxo-L-proline as a starting material for further chemical modifications .

Molecular Structure Analysis

The molecular structure of N-Boc-4-oxo-L-proline is characterized by the presence of a five-membered pyrrolidine ring, which is a distinctive feature of proline and its derivatives. This ring structure imposes conformational constraints that influence the overall shape and reactivity of the molecule . The Boc group adds steric bulk and protects the amine functionality during synthetic procedures.

Chemical Reactions Analysis

N-Boc-4-oxo-L-proline serves as a precursor in various chemical reactions. For instance, it has been used in the synthesis of diastereomerically pure oxazaborolo-benzoxazaborininone derivatives of resorcinarene, which are synthesized from L-proline with high diastereomeric excess . It also plays a role in the synthesis of enantiomerically pure compounds, such as in the enantioselective addition of phenylacetylene to aromatic aldehydes using Boc-L-proline as a chiral ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-4-oxo-L-proline are influenced by its protective Boc group and the oxo substitution at the 4-position. The Boc group increases the molecule's resistance to acidic conditions, allowing for selective deprotection strategies in peptide synthesis . The oxo group, being a carbonyl functionality, can participate in various chemical reactions, such as reductions and cycloadditions, which are essential in the synthesis of complex organic molecules .

Scientific Research Applications

Organic Synthesis and Catalysis

N-Boc-4-oxo-L-proline is a chemical compound utilized in various organic syntheses and catalytic processes. For instance, the compound has been used in the regioselective synthesis of 1,2,3-triazoles through a 1,3-dipolar cycloaddition of organic azides to terminal alkynes. This method is known for its high efficiency and involves a copper-based metal-organic framework (Cu-MOF) as the catalyst. The process is advantageous due to its excellent product yields, low catalyst loading, and the ability of the catalyst to be recovered and reused, making it a sustainable choice for chemical synthesis​​.

Enantioselective Reactions

N-Boc-4-oxo-L-proline has also been featured in the context of enantioselective reactions. A notable application is its involvement in the highly enantioselective Michael addition of malonates to beta,gamma-unsaturated alpha-ketoesters. This reaction utilizes cinchona alkaloid-derived thioureas as bifunctional catalysts. The products of this reaction are obtained with high yields (90-99%) and excellent enantiomeric excess values (ee > 99%), showcasing the compound's role in facilitating high-precision synthetic chemistry​​.

Diastereodivergent Synthesis

Furthermore, N-Boc-4-oxo-L-proline plays a role in the diastereodivergent synthesis of tetrasubstituted cyclohexanes. This synthesis is achieved through modularly designed organocatalysts (MDOs) that self-assemble in situ from amino acids and cinchona alkaloid derivatives. The process exhibits diastereodivergence by controlling the stereoselectivity of individual steps in a tandem Michael/Michael reaction sequence, highlighting the compound's versatility in complex organic synthesis​​.

Base-Catalyzed Reactions

Additionally, N-Boc-4-oxo-L-proline is involved in base-catalyzed reactions, such as the reaction between isatins and N-Boc-3-pyrrolin-2-one. This reaction produces Morita–Baylis–Hillman (MBH) adducts with good to high yields (up to 97%). The process utilizes various organic and inorganic bases as efficient catalysts, and it has led to a reevaluation of the expected reaction mechanism for the formation of the MBH adducts​​.

Asymmetric Catalysis

The compound has also been used in asymmetric catalysis, specifically in the asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones and isatins. This reaction is catalyzed by a bifunctional quinidine-derived urea, producing 3-hydroxyoxindole derivatives with good yields and high enantioselectivities. This application underscores the compound's role in facilitating highly selective and asymmetric synthetic transformations​​.

Safety And Hazards

N-Boc-4-oxo-L-proline is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469135
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-oxo-L-proline

CAS RN

84348-37-8
Record name 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84348-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
D Torino, A Mollica, F Pinnen, F Feliciani… - Bioorganic & medicinal …, 2009 - Elsevier
… N-Boc-4-oxo-l-proline 7 (0.610 g, 2.66 mmol) was dissolved in MeOH (12 mL) and the reaction flask was cooled to 0 C. A solution of NaBH 4 (0.328 g, 8.67 mmol) in water (1.45 mL) …
Number of citations: 34 www.sciencedirect.com
X Qiu, F Qing - The Journal of Organic Chemistry, 2002 - ACS Publications
… N-Boc-4-oxo-l-proline (4) is a suitable intermediate for the synthesis of fluorinated prolines 7 and 9. N-Boc-4-oxo-l-proline (4) is … trioxide and pyridine to give N-Boc-4-oxo-l-proline (4). …
Number of citations: 113 pubs.acs.org
A Mollica, MP Paradisi, K Varani, S Spisani… - Bioorganic & medicinal …, 2006 - Elsevier
The new fMLF analogues 1–4, incorporating chimeric S-proline–methionine residues (namely the homochiral cis-4(S)-methylthio-(S)-proline (10) and the heterochiral trans-4(R)-…
Number of citations: 46 www.sciencedirect.com
P Rajalakshmi, N Srinivasan… - … Section E: Structure …, 2013 - scripts.iucr.org
… Also, N-boc-4-oxo-L-proline ethyl ester is a part of the starting material on stereoselective synthesis of peptide hormone cholecystokinin (Holladay, et al., 1991). The present paper …
Number of citations: 2 scripts.iucr.org
A Testa, X Lucas, GV Castro, KH Chan… - Journal of the …, 2018 - ACS Publications
… To prepare the desired 3-fluoro-4-hydroxy prolines, we envisaged a synthetic strategy based on electrophilic fluorination of an enolate or enolate equivalent of N-Boc-4-oxo-l-proline …
Number of citations: 110 pubs.acs.org
A Mann - Amino Group Chemistry: From Synthesis to the Life …, 2007 - Wiley Online Library
… cis-Difluoro-(37) and-trifluoromethyl (38) prolines were prepared from N-Boc4-oxo-L-proline, a suitable intermediate for the synthesis of fluorinated prolines [27]. The difluoromethyl …
Number of citations: 5 onlinelibrary.wiley.com
PS Hermanto - 2019 - unsworks.unsw.edu.au
Stroke is a major contributor of death and disability in Australia. However, with the lack of treatment options currently available, its impact continues to grow. This places an increasing …
Number of citations: 2 unsworks.unsw.edu.au
J Chiba, G Takayama, T Takashi, M Yokoyama… - Bioorganic & Medicinal …, 2006 - Elsevier
… Similarly, 4,4-difluoroproline derivative 3j 13 was synthesized from N-Boc-4-oxo-l-proline methyl ester (36) easily prepared by the treatment of 22 with PDC (Scheme 7). …
Number of citations: 37 www.sciencedirect.com
S Saha, SE Rokita - ChemBioChem, 2016 - Wiley Online Library
… Briefly, an enol triflate of N-Boc-4-oxo-l-proline methyl ester (5) was prepared, crosscoupled with an allyl-tin reagent, demethylated, and deprotected to form 2 b. A related derivative 2 a …
S Saha - 2015 - search.proquest.com
A description of pyrrolo [1, 4] benzodiazepine (PBD) biosynthesis in actinomycetes is a prerequisite for engineering production of analogs with enhanced antitumor activity. Several …
Number of citations: 3 search.proquest.com

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